

Physicochemical Characteristics of Remdesivir Nucleoside Monophosphate: A Technical Guide

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Compound of Interest

Compound Name:	Remdesivir nucleoside monophosphate
Cat. No.:	B15564482

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Introduction

Remdesivir, an antiviral prodrug, has garnered significant attention for its therapeutic potential. Upon administration, it undergoes intracellular metabolism to form its active triphosphate metabolite, which acts as an inhibitor of viral RNA-dependent RNA polymerase. A critical intermediate in this bioactivation pathway is **remdesivir nucleoside monophosphate**. Understanding the physicochemical properties of this monophosphate is paramount for researchers in drug development and related scientific fields. This technical guide provides a comprehensive overview of the known physicochemical characteristics of **remdesivir nucleoside monophosphate**, detailed experimental protocols for their determination, and a visualization of its metabolic activation pathway.

Core Physicochemical Properties

While extensive data is available for the parent prodrug, remdesivir, specific experimental values for the aqueous solubility, pKa, and logP of its nucleoside monophosphate metabolite are not readily found in the public domain. The provided data focuses on the fundamental identifiers and characteristics of the monophosphate, with comparative values for remdesivir where available.

Table 1: Chemical Identity of Remdesivir Nucleoside Monophosphate

Property	Value	Source
IUPAC Name	[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][3][2][3]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate	N/A
Molecular Formula	C ₁₂ H ₁₄ N ₅ O ₇ P	[1][3][4]
Molecular Weight	371.24 g/mol	[1][3][4]
CAS Number	1911578-74-9	[1]

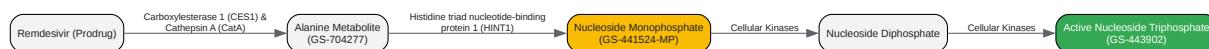
Table 2: Physicochemical Data of Remdesivir Nucleoside Monophosphate and Parent Compound

Property	Remdesivir Nucleoside Monophosphate	Remdesivir (Parent Prodrug)	Source
Aqueous Solubility	Data not available. Soluble in DMSO.[5]	0.339 mg/mL[1][6]	[1][5][6]
pKa	Data not available	10.23 / 0.65[1]	[1]
LogP	Data not available	2.0 - 2.2[1][6]	[1][6]
Appearance	White to off-white solid	White to off-white to yellow crystalline solid[7]	[7]

Metabolic Activation Pathway

Remdesivir is a prodrug that must be metabolized intracellularly to its active triphosphate form. The nucleoside monophosphate is a key intermediate in this multi-step process.

Diagram 1: Metabolic Activation of Remdesivir



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Caption: Intracellular conversion of remdesivir to its active triphosphate form.

Experimental Protocols

This section details the methodologies for the analysis and synthesis related to remdesivir and its nucleoside monophosphate.

Quantification of Remdesivir and its Metabolites by HPLC-MS/MS

This protocol is adapted from methods developed for the analysis of remdesivir and its metabolites in biological matrices.[\[8\]](#)

Objective: To quantify the concentration of remdesivir, **remdesivir nucleoside monophosphate**, and other metabolites in plasma.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS)
- C18 reverse-phase analytical column (e.g., 50 x 2.1 mm, 3.5 μ m)

Reagents:

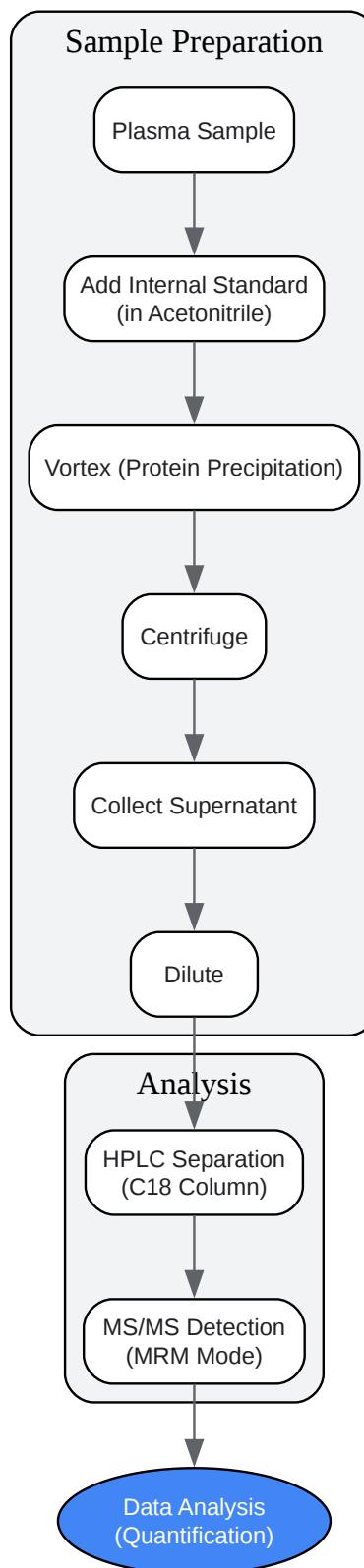
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic acid (FA)

- Internal standard (e.g., isotopically labeled remdesivir)
- Control plasma

Procedure:

- Sample Preparation (Protein Precipitation):
 - To a 20 μ L aliquot of plasma sample, add 100 μ L of an internal standard solution prepared in acetonitrile.
 - Vortex the mixture for approximately 30 seconds to precipitate proteins.
 - Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube and dilute with a 1:9 (v/v) mixture of acetonitrile and water.
 - Transfer the final diluted extract to an autosampler vial for analysis.
- HPLC Conditions:
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient Elution: Establish a suitable gradient to separate the parent drug and its metabolites.
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 1 μ L
- MS/MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

Diagram 2: HPLC-MS/MS Experimental Workflow



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Caption: General workflow for the quantification of remdesivir metabolites.

Synthesis of GS-441524 Phosphoramidite (Precursor to Monophosphate)

This protocol outlines a general approach for the synthesis of a phosphoramidite derivative of GS-441524, the nucleoside precursor of remdesivir's monophosphate, which can then be used in solid-phase RNA synthesis.[\[2\]](#)

Objective: To chemically synthesize a protected form of the nucleoside for further chemical manipulations.

Materials:

- GS-441524
- N,N-dimethylformamide dimethyl acetal (DMF-DMA)
- Pyridine
- Di(tert-butyl)chlorosilane
- Other standard organic synthesis reagents and solvents

Procedure:

- Protection of the Exocyclic Amine:
 - React GS-441524 with N,N-dimethylformamide dimethyl acetal in pyridine to protect the exocyclic amine group.
- Protection of Hydroxyl Groups:
 - Protect the 3'- and 5'-hydroxyl groups of the ribose sugar using a suitable protecting group like di(tert-butyl)chlorosilane.
- Phosphitylation:

- Introduce the phosphoramidite moiety at the desired position, typically the 5'-hydroxyl group, using a phosphitylating agent.
- Purification:
 - Purify the final phosphoramidite product using column chromatography.

Diagram 3: Logical Flow of Precursor Synthesis



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